2,3-Dimethylmorpholinehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylmorpholine hydrochloride typically involves the reaction of 2,3-dimethylmorpholine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: 2,3-Dimethylmorpholine and hydrochloric acid.
Reaction: The 2,3-Dimethylmorpholine is dissolved in an appropriate solvent, such as ethanol or water. Hydrochloric acid is then added to the solution.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product, 2,3-Dimethylmorpholine hydrochloride, is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethylmorpholine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the nitrogen atom under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2,3-Dimethylmorpholine.
Reduction: 2,3-Dimethylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylmorpholine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the methyl groups at positions 2 and 3.
2,6-Dimethylmorpholine: Another derivative with methyl groups at different positions.
4-Methylmorpholine: A derivative with a single methyl group at position 4.
Uniqueness
2,3-Dimethylmorpholine hydrochloride is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with biological targets
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2,3-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(2)8-4-3-7-5;/h5-7H,3-4H2,1-2H3;1H |
InChI Key |
KZWKLXAWHKRNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.